molecular formula C9H14N2O3 B13196715 Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13196715
M. Wt: 198.22 g/mol
InChI Key: RRMHTERECAYLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl ester group and a pyrazole ring with an isopropyl group at the 2-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate: Another ester with a similar structure but different substituents.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with a different heterocyclic ring but similar functional groups.

Uniqueness

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a keto group and an isopropyl group at specific positions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and potential pharmacological applications. This article reviews its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O3C_9H_{14}N_2O_3, with a molecular weight of approximately 198.22 g/mol. The compound features a pyrazole ring substituted with a propan-2-yl group and an ester moiety (methyl acetate), which contributes to its reactivity and biological properties .

Pharmacological Effects

Research indicates that compounds in the pyrazole class, including this compound, may exhibit various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may influence cancer cell proliferation. Its structural similarities to other pyrazole derivatives indicate potential cytotoxic effects against specific cancer cell lines .
  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
  • Neuroprotective Effects : Some derivatives of pyrazoles have demonstrated neuroprotective properties, suggesting that this compound could play a role in protecting neural tissues from damage .

The mechanism of action for this compound involves its binding affinity to various biological targets, including enzymes and receptors. Studies utilizing techniques such as molecular docking and binding assays are crucial for elucidating these interactions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

Compound NameMolecular FormulaUnique Features
Methyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetateC12H15N3O3Contains a phenyl group enhancing lipophilicity
Methyl 2-[5-methylphenyl)-3-octanoylpyrazol]C15H21N3O3Longer aliphatic chain for increased solubility
Methyl 2-[5-fluoro-(4-methylphenyl)-3-octanoylpyrazol]C15H20F N3O3Fluorine substitution may enhance biological activity

This table highlights the diversity within the pyrazole family and how variations in substituents can influence chemical properties and biological activities .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Anticancer Activity : A study found that a related pyrazole derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM . This suggests that this compound may also possess similar anticancer properties.
  • Neuroprotective Studies : Research has demonstrated that certain pyrazole derivatives can protect against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C9H14N2O3/c1-6(2)11-9(13)7(5-10-11)4-8(12)14-3/h5-6,10H,4H2,1-3H3

InChI Key

RRMHTERECAYLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=CN1)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.